molecular formula C7H9BrN2 B1274899 (4-Bromo-2-methylphenyl)hydrazine CAS No. 56056-25-8

(4-Bromo-2-methylphenyl)hydrazine

Cat. No.: B1274899
CAS No.: 56056-25-8
M. Wt: 201.06 g/mol
InChI Key: VJTBVNWEWUHQOT-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9BrN2. It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a hydrazine functional group.

Biochemical Analysis

Biochemical Properties

(4-Bromo-2-methylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various biochemical assays and research applications . The compound is known to interact with enzymes such as hydrazine oxidase, which catalyzes the oxidation of hydrazine derivatives. Additionally, this compound can interact with proteins and other biomolecules through nucleophilic addition reactions, forming covalent bonds with carbonyl groups .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can affect cell signaling pathways by modifying the activity of signaling proteins, thereby impacting gene expression and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of hydrazone derivatives with carbonyl-containing biomolecules, which can inhibit or activate enzyme activity . The compound can also bind to specific proteins, altering their conformation and function. This binding can lead to changes in gene expression by affecting transcription factors and other regulatory proteins . Additionally, this compound can act as an inhibitor of certain enzymes, blocking their catalytic activity and thereby influencing metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important to consider in experimental designs and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as hydrazine oxidase, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells. The interactions of this compound with metabolic enzymes can also affect the balance of metabolic reactions and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . The transport and distribution of this compound are critical for its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (4-Bromo-2-methylphenyl)hydrazine typically involves the diazotization of 4-bromo-2-methylaniline followed by reduction. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-methylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: Further reduction can lead to the formation of amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Scientific Research Applications

(4-Bromo-2-methylphenyl)hydrazine has several applications in scientific research:

Comparison with Similar Compounds

    Phenylhydrazine: Lacks the bromine and methyl substituents, making it less reactive in certain contexts.

    4-Bromo-phenylhydrazine: Similar structure but without the methyl group, leading to different reactivity and applications.

    2-Methylphenylhydrazine:

Uniqueness: (4-Bromo-2-methylphenyl)hydrazine is unique due to the combined presence of the bromine atom and methyl group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

(4-bromo-2-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTBVNWEWUHQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395521
Record name (4-bromo-2-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56056-25-8
Record name (4-bromo-2-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-2-methylphenyl)hydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

4-bromo-2-methylaniline (2.0 g) was dissolved in conc. HCl (10 mL) and heated to 80° C. for 30 minutes. The reaction was cooled to 5° C. and a solution of sodium nitrite (781.0 mg in 4.0 mL of water) was added over 10 minutes. The resulting mixture was then stirred at 5° C. for 30 minutes. A solution of tin(II)chloride (15.3 g in 8 mL of concentrated HCl) was added over 10 minutes, and the resulting solution was stirred at room temperature for 45 minutes. The reaction was made basic with 50% NaOH solution and a white precipitate formed. The solid was filtered and the filtrate extracted with dichloromethane. The organic extract was dried over magnesium sulfate, filtered and concentrated to yield 1.08 g (50%) of 1-(4-bromo-2-methylphenyl)hydrazine as a white solid. LC-MS @ 201.1 (M+1)
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Synthesis routes and methods IV

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4-Bromo-2-methylaniline (2.00 g, 10.8 mmol) was dissolved in conc. HCl (10 mL) and heated to 80° C. for 30 minutes. The reaction was then cooled to 5° C. and a solution of NaNO2 (781 mg, 10.8 mmol) in water (4 mL) was added over 10 minutes. The resulting mixture was stirred at 5° C. for 30 minutes before addition of SnCl2 (15.3 g, 80.6 mmol) in conc. HCl (8 mL) over 10 minutes. The mixture was stirred at room temperature for 45 minutes before addition of 50% aqueous NaOH. The resulting precipitate was isolated by filtration and the filtrate was extracted with CH2Cl2. The combined organic phases were dried over MgSO4, filtered and concentrated to provide (4-bromo-2-methylphenyl)hydrazine (1.08 g, 50%).
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